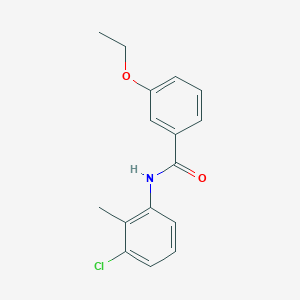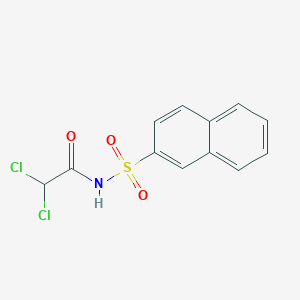
N-(5-bromo-2-pyridinyl)-4-pentenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-4-pentenamide, also known as Br-PET, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that is widely used in the pharmaceutical industry. Br-PET has been shown to have several properties that make it an attractive candidate for use in scientific research, including its ability to bind to specific receptors in the brain and its potential as a tool for studying the mechanisms of certain diseases.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-pentenamide involves its ability to bind to specific receptors in the brain, such as the dopamine D2 receptor. This binding activity can be visualized using various imaging techniques, such as positron emission tomography (PET) imaging. By studying the binding activity of N-(5-bromo-2-pyridinyl)-4-pentenamide in different regions of the brain, researchers can gain insights into the function of these regions and how they are affected by disease.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to have several biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which could have implications for the treatment of certain neurological disorders. Additionally, N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to have anti-inflammatory effects, which could make it a useful tool for studying the role of inflammation in disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-bromo-2-pyridinyl)-4-pentenamide in lab experiments is its ability to bind to specific receptors in the brain with high affinity and selectivity. This makes it a useful tool for studying the function of these receptors and how they are affected by disease. However, there are also limitations to using N-(5-bromo-2-pyridinyl)-4-pentenamide in lab experiments. For example, it can be difficult to obtain high-purity samples of N-(5-bromo-2-pyridinyl)-4-pentenamide, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-(5-bromo-2-pyridinyl)-4-pentenamide. One area of research involves the development of new imaging techniques that can be used to visualize the binding activity of N-(5-bromo-2-pyridinyl)-4-pentenamide in the brain with higher resolution. Another area of research involves the use of N-(5-bromo-2-pyridinyl)-4-pentenamide in the development of new treatments for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, researchers are exploring the potential of N-(5-bromo-2-pyridinyl)-4-pentenamide as a tool for studying the role of inflammation in disease and developing new anti-inflammatory drugs.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-4-pentenamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 4-penten-1-amine. This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere, such as nitrogen or argon. The resulting product is purified using various techniques, such as column chromatography, to obtain a high-purity sample of N-(5-bromo-2-pyridinyl)-4-pentenamide.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to have several potential applications in scientific research. One of the most promising areas of research involves the use of N-(5-bromo-2-pyridinyl)-4-pentenamide as a tool for studying the mechanisms of certain diseases, such as Parkinson's disease and Alzheimer's disease. N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to bind to specific receptors in the brain that are involved in these diseases, which could help researchers better understand the underlying mechanisms of these conditions.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h2,5-7H,1,3-4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUUZUYYUKXXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)pent-4-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)

![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)
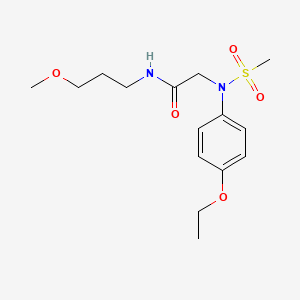
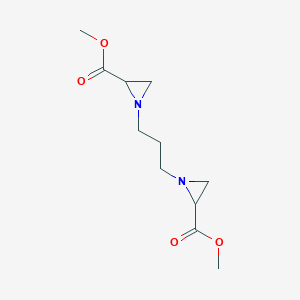
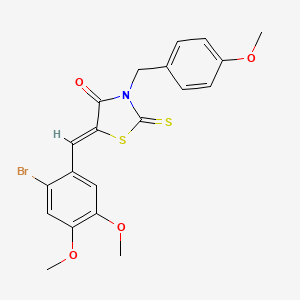
![9-benzoyl-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B5117865.png)
